Cas no 866346-40-9 (1-(4-bromophenyl)-4-(3,4-dimethoxyphenyl)-2,3-dihydro-1H-imidazole-2-thione)
1-(4-bromophenyl)-4-(3,4-dimethoxyphenyl)-2,3-dihydro-1H-imidazole-2-thione Chemical and Physical Properties
Names and Identifiers
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- 1-(4-bromophenyl)-4-(3,4-dimethoxyphenyl)-2,3-dihydro-1H-imidazole-2-thione
- 3-(4-bromophenyl)-5-(3,4-dimethoxyphenyl)-1H-imidazole-2-thione
- AKOS001760417
- F1602-0637
- 866346-40-9
- 1-(4-bromophenyl)-4-(3,4-dimethoxyphenyl)-1H-imidazole-2(3H)-thione
-
- Inchi: 1S/C17H15BrN2O2S/c1-21-15-8-3-11(9-16(15)22-2)14-10-20(17(23)19-14)13-6-4-12(18)5-7-13/h3-10H,1-2H3,(H,19,23)
- InChI Key: BCYUSXNWSHEGCC-UHFFFAOYSA-N
- SMILES: C1(=S)NC(C2=CC=C(OC)C(OC)=C2)=CN1C1=CC=C(Br)C=C1
Computed Properties
- Exact Mass: 390.00376g/mol
- Monoisotopic Mass: 390.00376g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 23
- Rotatable Bond Count: 4
- Complexity: 466
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.8
- Topological Polar Surface Area: 65.8Ų
1-(4-bromophenyl)-4-(3,4-dimethoxyphenyl)-2,3-dihydro-1H-imidazole-2-thione Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Life Chemicals | F1602-0637-2μmol |
1-(4-bromophenyl)-4-(3,4-dimethoxyphenyl)-2,3-dihydro-1H-imidazole-2-thione |
866346-40-9 | 90%+ | 2μl |
$57.0 | 2023-05-17 | |
| Life Chemicals | F1602-0637-5μmol |
1-(4-bromophenyl)-4-(3,4-dimethoxyphenyl)-2,3-dihydro-1H-imidazole-2-thione |
866346-40-9 | 90%+ | 5μl |
$63.0 | 2023-05-17 | |
| Life Chemicals | F1602-0637-10μmol |
1-(4-bromophenyl)-4-(3,4-dimethoxyphenyl)-2,3-dihydro-1H-imidazole-2-thione |
866346-40-9 | 90%+ | 10μl |
$69.0 | 2023-05-17 | |
| Life Chemicals | F1602-0637-20μmol |
1-(4-bromophenyl)-4-(3,4-dimethoxyphenyl)-2,3-dihydro-1H-imidazole-2-thione |
866346-40-9 | 90%+ | 20μl |
$79.0 | 2023-05-17 | |
| Life Chemicals | F1602-0637-1mg |
1-(4-bromophenyl)-4-(3,4-dimethoxyphenyl)-2,3-dihydro-1H-imidazole-2-thione |
866346-40-9 | 90%+ | 1mg |
$54.0 | 2023-05-17 | |
| Life Chemicals | F1602-0637-2mg |
1-(4-bromophenyl)-4-(3,4-dimethoxyphenyl)-2,3-dihydro-1H-imidazole-2-thione |
866346-40-9 | 90%+ | 2mg |
$59.0 | 2023-05-17 | |
| Life Chemicals | F1602-0637-3mg |
1-(4-bromophenyl)-4-(3,4-dimethoxyphenyl)-2,3-dihydro-1H-imidazole-2-thione |
866346-40-9 | 90%+ | 3mg |
$63.0 | 2023-05-17 | |
| Life Chemicals | F1602-0637-4mg |
1-(4-bromophenyl)-4-(3,4-dimethoxyphenyl)-2,3-dihydro-1H-imidazole-2-thione |
866346-40-9 | 90%+ | 4mg |
$66.0 | 2023-05-17 | |
| Life Chemicals | F1602-0637-5mg |
1-(4-bromophenyl)-4-(3,4-dimethoxyphenyl)-2,3-dihydro-1H-imidazole-2-thione |
866346-40-9 | 90%+ | 5mg |
$69.0 | 2023-05-17 | |
| Life Chemicals | F1602-0637-10mg |
1-(4-bromophenyl)-4-(3,4-dimethoxyphenyl)-2,3-dihydro-1H-imidazole-2-thione |
866346-40-9 | 90%+ | 10mg |
$79.0 | 2023-05-17 |
1-(4-bromophenyl)-4-(3,4-dimethoxyphenyl)-2,3-dihydro-1H-imidazole-2-thione Related Literature
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Long Deng,Qian Zou,Biao Liu,Wenhui Ye,Chengfei Zhuo,Li Chen,Ze-Yuan Deng,Ya-Wei Fan,Jing Li Food Funct., 2018,9, 4234-4245
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Jacob S. Jordan,Evan R. Williams Analyst, 2021,146, 2617-2625
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Abdelaziz Houmam,Emad M. Hamed Chem. Commun., 2012,48, 11328-11330
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Xingqun Zheng,Lele Song,Xin Feng,Li Li,Zidong Wei J. Mater. Chem. A, 2020,8, 14145-14151
Additional information on 1-(4-bromophenyl)-4-(3,4-dimethoxyphenyl)-2,3-dihydro-1H-imidazole-2-thione
1-(4-Bromophenyl)-4-(3,4-Dimethoxyphenyl)-2,3-Dihydro-1H-Imidazole-2-Thione: A Comprehensive Overview
CAS No. 866346-40-9 is the unique identifier for the compound 1-(4-bromophenyl)-4-(3,4-dimethoxyphenyl)-2,3-dihydro-1H-imidazole-2-thione, a structurally complex organic molecule with significant potential in various chemical and pharmaceutical applications. This compound belongs to the class of imidazothiones, which are known for their versatile reactivity and ability to participate in a wide range of chemical transformations. The molecule's structure features a central imidazothione ring, which is fused with two aromatic rings: a bromophenyl group at position 1 and a dimethoxyphenyl group at position 4. These substituents contribute to the compound's unique electronic properties and reactivity.
The synthesis of 1-(4-bromophenyl)-4-(3,4-dimethoxyphenyl)-2,3-dihydro-1H-imidazole-2-thione involves a series of carefully designed reactions that highlight the importance of protecting groups and precise control over reaction conditions. Recent advancements in organocatalysis and transition metal-catalyzed reactions have enabled more efficient and selective methods for constructing such complex molecules. For instance, researchers have employed palladium-catalyzed cross-coupling reactions to assemble the aromatic substituents onto the imidazothione core. These methods not only enhance the yield but also improve the purity of the final product, making it more suitable for downstream applications.
The structural complexity of this compound makes it an attractive candidate for various applications in drug discovery and materials science. In the pharmaceutical industry, imidazothiones are often explored as potential leads for anti-inflammatory, antitumor, and neuroprotective agents. Recent studies have demonstrated that 1-(4-bromophenyl)-4-(3,4-dimethoxyphenyl)-2,3-dihydro-1H-imidazole-2-thione exhibits promising activity against several cancer cell lines, suggesting its potential as an anticancer agent. The bromine substituent at position 1 plays a critical role in modulating the compound's pharmacokinetic properties, while the dimethoxyphenyl group enhances its solubility and bioavailability.
In addition to its pharmacological applications, this compound has shown potential in materials science as a precursor for advanced materials such as coordination polymers and metal-organic frameworks (MOFs). The thione functionality in the imidazothione ring can act as a coordinating ligand, enabling the formation of stable metal complexes with diverse architectures. Recent research has focused on exploiting these properties to develop MOFs with high surface area and exceptional stability under harsh conditions. Such materials hold promise for applications in gas storage, catalysis, and sensing technologies.
The study of CAS No. 866346-40-9 has also contributed significantly to our understanding of heterocyclic chemistry. The imidazothione ring system is known for its ability to undergo various transformations under different reaction conditions. For example, oxidation of the thione group can lead to the formation of thiadiazole derivatives, which are valuable intermediates in organic synthesis. Furthermore, substitution reactions at the aromatic rings can be used to introduce additional functional groups, thereby expanding the scope of possible applications.
From an environmental perspective, researchers have investigated the biodegradability and ecotoxicity of 1-(4-bromophenyl)-4-(3,4-dimethoxyphenyl)-2,3-dihydro-1H-imidazole-2-thione. Initial studies suggest that the compound exhibits low toxicity towards aquatic organisms under standard test conditions. However, further research is needed to fully assess its environmental impact and develop strategies for safe handling and disposal.
In conclusion, CAS No. 866346-40-9, or 1-(4-bromophenyl)-4-(3,4-dimethoxyphenyl)-2,3-dihydro-1H-imidazole-2-thione, represents a fascinating example of how structural complexity can lead to versatile functionality in organic compounds. With ongoing advancements in synthetic methodologies and an increasing understanding of its properties across multiple disciplines—ranging from pharmacology to materials science—this compound is poised to play a significant role in future research and development efforts.
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